Spiro[2.5]octane-7-carbaldehyde
Description
Spiro[2.5]octane-7-carbaldehyde is a bicyclic organic compound characterized by two fused rings (cyclopropane and cyclohexane) sharing a single spiro carbon atom. The carbaldehyde functional group (-CHO) is positioned at the 7th carbon of the octane backbone. This unique spiro architecture imparts significant steric constraints and electronic effects, influencing its reactivity and spectroscopic behavior.
Properties
IUPAC Name |
spiro[2.5]octane-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-2-1-3-9(6-8)4-5-9/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOUYRJZOFWHLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Partial Reduction of Spiro[2.5]octane-5,7-dione
Patent EP2880008B1 describes the synthesis of spiro[2.5]octane-5,7-dione via cyclization of [1-(2-oxo-propyl)-cyclopropyl]-acetic acid methyl ester under Claisen condensation conditions. This dione serves as a precursor for aldehyde synthesis:
Selective Reduction Protocol :
- Step 1 : Chemoselective protection of the 5-ketone using ethylene glycol under acid catalysis.
- Step 2 : Partial reduction of the 7-ketone to aldehyde using sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) in toluene at 0°C.
- Step 3 : Deprotection of the 5-ketone via hydrolysis with aqueous HCl.
Key Data :
| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethylene glycol, p-TsOH | 92 | 98.5 |
| 2 | Red-Al, 0°C | 67 | 95.2 |
| 3 | 2M HCl, reflux | 89 | 97.8 |
Limitations :
- Red-Al exhibits batch-dependent reactivity, requiring careful titration.
- Competing over-reduction to the alcohol occurs if reaction times exceed 2 hours.
Early-Stage Aldehyde Incorporation Methods
Cyclopropanation of Formyl-Substituted Cyclohexenones
This method builds the aldehyde group into the starting material prior to spirocycle formation:
Synthetic Pathway :
- Preparation of 7-Formylcyclohexenone :
- Vilsmeier-Haack formylation of cyclohexenone using DMF and POCl₃.
- Simmons-Smith Cyclopropanation :
- Reaction with diiodomethane and a zinc-copper couple in diethyl ether.
Optimization Insights :
Manganese-Catalyzed C–H Oxidation
Adapting methodologies from PMC9052745, manganese catalysts enable direct C–H oxidation to install the aldehyde group:
Catalytic System :
- Catalyst : [Mn(OTf)₂(TIPSmcp)] (1 mol%)
- Oxidant : H₂O₂ (3.5 equiv)
- Additive : Acetic acid (15 equiv)
- Solvent : Acetonitrile at 0°C
Mechanistic Considerations :
- The catalyst abstracts a hydrogen atom from the 7-position, generating a radical intermediate.
- Oxygen rebound to the radical forms the aldehyde via a high-valent manganese-oxo species.
Performance Metrics :
- Conversion : 78%
- Aldehyde Selectivity : 64%
- Byproducts : 22% carboxylic acid, 14% alcohol
Comparative Analysis of Preparation Methods
| Method | Overall Yield (%) | Scalability | Equipment Needs | Key Advantage |
|---|---|---|---|---|
| Late-Stage Oxidation | 41–53 | Moderate | Standard | Uses established intermediates |
| Partial Reduction of Dione | 55–67 | High | Cryogenic | High purity outcomes |
| Early-Stage Formylation | 58 | Low | Ultrasound | Fewer steps |
| Mn-Catalyzed C–H Oxidation | 49 | Moderate | Inert atmosphere | Atom-economic |
Critical Observations :
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octane-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon atoms adjacent to the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted spirocyclic compounds depending on the reagents used.
Scientific Research Applications
Spiro[2.5]octane-7-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of spiro[2.5]octane-7-carbaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways due to its unique spirocyclic structure. Studies have shown that spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties may contribute to the compound’s biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Steric Considerations
Spiro[2.5]octane-7-carbaldehyde shares structural similarities with other spiro systems, such as spiro-1,3-benzoxazine dimers. The steric environment around the spiro junction in both systems restricts rotational freedom, leading to distinct conformational preferences. For example, spiro-1,3-benzoxazine dimers exhibit comparable steric hindrance, which affects their stability and fragmentation patterns under mass spectrometric conditions .
Spectroscopic Behavior: EIMS Fragmentation Patterns
Electron ionization mass spectrometry (EIMS) studies reveal critical differences and similarities between spiro compounds. This compound is expected to undergo fragmentation at the spiro junction, a behavior observed in related compounds (e.g., spiro compounds 17–20 in ). These analogs lose substituents such as ArN₂CO or ArN₂CO₂ during fragmentation, generating characteristic peaks (Table 1).
Table 1: EIMS Fragmentation Data for Selected Spiro Compounds
For instance, Compound 18 (a chloro-substituted spiro analog) fragments into m/z 505 and 489 due to the loss of ClC₆H₄N₂CO and ClC₆H₄N₂CO₂, respectively . By analogy, this compound may lose its aldehyde group (-CHO) or adjacent moieties, producing fragments like m/z 126 (M⁺-CO).
Reactivity and Stability
The carbaldehyde group in this compound enhances electrophilicity compared to non-aldehyde spiro systems (e.g., spiro ethers or amines). This makes it more reactive toward nucleophilic additions, contrasting with spiro-1,3-benzoxazines, which prioritize ring-opening reactions due to strain relief . Additionally, the absence of molecular ions in EIMS for compounds 17–20 suggests inherent instability under high-energy conditions, a trait likely shared by this compound .
Q & A
Q. What are the key synthetic routes for Spiro[2.5]octane-7-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of spirocyclic aldehydes often begins with bromination or oxidation of precursor compounds. For example, bromination of spiro[2.5]octane derivatives using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) under radical conditions can yield halogenated intermediates (e.g., 5-(bromomethyl)spiro[2.5]octane) . Subsequent oxidation of a hydroxymethyl or methyl group to the aldehyde functionality can be achieved using reagents like pyridinium chlorochromate (PCC) or Swern oxidation. Reaction parameters such as temperature (e.g., 60–80°C for bromination), solvent polarity, and radical initiator concentration critically affect yield and purity. For instance, AIBN concentrations above 0.1 mol% may lead to over-bromination .
Q. How can spectroscopic and computational techniques characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : The aldehyde proton typically appears as a singlet near δ 9.5–10.0 ppm in -NMR, while -NMR shows a carbonyl carbon signal at ~200 ppm.
- Infrared (IR) Spectroscopy : A strong absorption band at ~1700–1720 cm confirms the aldehyde C=O stretch.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., calculated for : 136.0888).
- Computational Data : Thermodynamic properties (e.g., boiling/melting points) for spiro compounds are available via NIST databases, which can guide experimental validation .
Q. How does the aldehyde group influence the reactivity of this compound compared to halogenated or hydroxylated derivatives?
- Methodological Answer : The aldehyde group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). In contrast, brominated derivatives (e.g., 5-(bromomethyl)spiro[2.5]octane) undergo substitution reactions, while hydroxymethyl analogs participate in esterification or etherification. A comparative analysis of reactivity is shown below:
| Derivative | Key Reactivity | Biological Activity Potential |
|---|---|---|
| 7-Carbaldehyde | Electrophilic additions, redox transformations | High (e.g., enzyme inhibition) |
| 5-Bromomethyl | Nucleophilic substitutions (e.g., Suzuki coupling) | Moderate |
| 7-Hydroxymethyl | Esterification, oxidation to carboxylic acids | Variable |
Structural modifications should prioritize the aldehyde’s role in target interactions .
Advanced Research Questions
Q. How can researchers design experiments to study substituent effects on the biological activity of this compound derivatives?
- Methodological Answer :
- Hypothesis-Driven Synthesis : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at position 7) to test their impact on bioactivity.
- In Silico Screening : Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors).
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) across derivatives. For example, replacing the aldehyde with a hydroxymethyl group reduced activity by 40% in spirocyclic analogs .
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions using identical conditions (e.g., solvent, catalyst loading) from conflicting studies.
- Advanced Characterization : Employ 2D NMR (e.g., HSQC, COSY) to resolve structural ambiguities.
- Data Triangulation : Cross-reference with computational predictions (e.g., NIST’s thermodynamic data) to validate experimental melting/boiling points .
- Peer Consultation : Engage in collaborative forums to troubleshoot anomalies (e.g., unexpected byproducts in oxidation steps) .
Q. What computational strategies are effective for predicting the physicochemical properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction conditions.
- QSPR Models : Use quantitative structure-property relationship models to estimate logP, solubility, and bioavailability. NIST’s experimental data (e.g., enthalpy of formation) can anchor these predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
